molecular formula C14H17N3O2 B4834244 N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide

N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide

Numéro de catalogue B4834244
Poids moléculaire: 259.30 g/mol
Clé InChI: MFLKSYKXEMSHOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been identified as a potential therapeutic target for cancer treatment due to its ability to enhance anti-tumor immune responses.

Mécanisme D'action

N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide works by blocking the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. When adenosine binds to this receptor, it inhibits the activity of these cells, leading to immune suppression. By blocking this receptor, N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide enhances the activity of these cells, leading to improved anti-tumor immune responses.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are important for anti-tumor immune responses. It has also been shown to increase the activity of immune cells such as T cells and natural killer cells, leading to improved tumor control. Additionally, N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide has been shown to have minimal toxicity in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide is that it has been extensively studied and has shown promising results in preclinical studies. It has also been well-tolerated in animal models, suggesting that it may have low toxicity in humans. However, one limitation of N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide is that it is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. Additionally, more research is needed to determine the optimal dosing and administration schedule for N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide.

Orientations Futures

There are several future directions for research on N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide. One area of interest is the potential use of N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of biomarkers to identify patients who may benefit from N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide treatment. Additionally, more research is needed to determine the optimal dosing and administration schedule for N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide in humans. Overall, N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide shows promise as a potential therapeutic target for cancer treatment, and further research is needed to fully understand its potential benefits.

Applications De Recherche Scientifique

N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance anti-tumor immune responses by blocking the adenosine A2A receptor. This receptor is known to suppress the immune system and promote tumor growth. N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide has been shown to increase the activity of immune cells such as T cells and natural killer cells, leading to improved tumor control.

Propriétés

IUPAC Name

N-cyclopropyl-2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-19-9-13-16-11-4-2-3-5-12(11)17(13)8-14(18)15-10-6-7-10/h2-5,10H,6-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLKSYKXEMSHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.